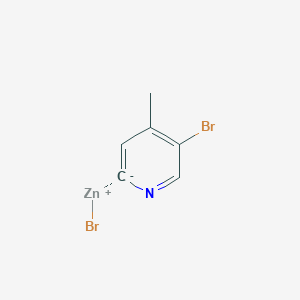
(5-Bromo-4-methylpyridin-2-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-4-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, with a zinc bromide moiety attached to the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-4-methylpyridine with a zinc reagent. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-4-methylpyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of the compound.
化学反应分析
Types of Reactions
(5-Bromo-4-methylpyridin-2-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in Negishi coupling reactions, where it couples with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl boronic acid as the coupling partner.
Negishi Coupling: Requires a palladium or nickel catalyst and an organic halide as the coupling partner.
Major Products Formed
The major products formed from these reactions are biaryl or alkyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (5-Bromo-4-methylpyridin-2-yl)zinc bromide is used as a versatile reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it an essential tool in the construction of various molecular architectures.
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is particularly important in the development of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, this compound is employed in the large-scale synthesis of intermediates for agrochemicals and materials science. Its efficiency in cross-coupling reactions makes it a valuable reagent for producing high-value chemicals.
作用机制
The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
相似化合物的比较
Similar Compounds
(4-Methylpyridin-2-yl)zinc bromide: Lacks the bromine atom at the 5-position, which may affect its reactivity and selectivity in cross-coupling reactions.
(5-Bromo-2-pyridyl)zinc bromide: Lacks the methyl group at the 4-position, which can influence the steric and electronic properties of the compound.
Uniqueness
(5-Bromo-4-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine atom and the methyl group on the pyridine ring. These substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules.
属性
分子式 |
C6H5Br2NZn |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-2-3-8-4-6(5)7;;/h2,4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LAQGAQGAEOBXMT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=N[C-]=C1)Br.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


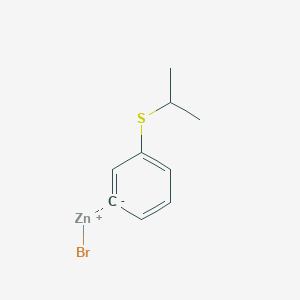
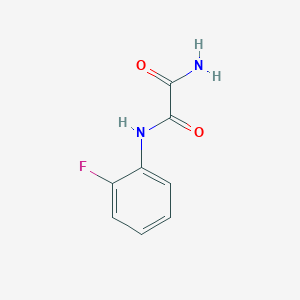
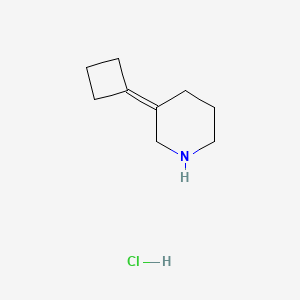

![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
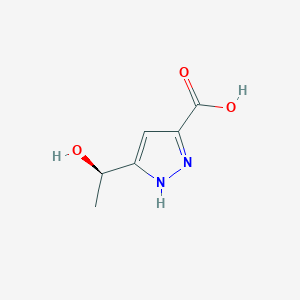

![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
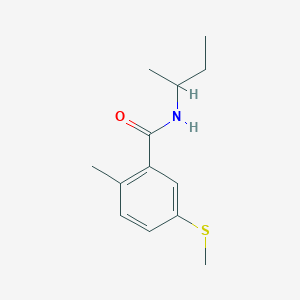
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
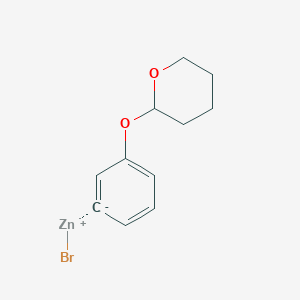
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
